molecular formula C12H8O2S2 B12803112 thieno[2,3-f][1]benzothiol-4-yl acetate CAS No. 31937-00-5

thieno[2,3-f][1]benzothiol-4-yl acetate

Katalognummer: B12803112
CAS-Nummer: 31937-00-5
Molekulargewicht: 248.3 g/mol
InChI-Schlüssel: DGANHODTSBSIED-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Thieno2,3-fbenzothiol-4-yl acetate is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse biological and chemical properties. Thieno2,3-f

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of thieno2,3-fbenzothiol-4-yl acetate typically involves the condensation of 2-aminobenzenethiol with aldehydes or acyl chlorides, followed by cyclization. One common method involves the use of 2-aminobenzenethiol and acetic anhydride under acidic conditions to form the desired product . Another approach includes the use of microwave irradiation to accelerate the reaction, providing a more efficient and environmentally friendly synthesis .

Industrial Production Methods

Industrial production of thieno2,3-fbenzothiol-4-yl acetate may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, are often employed to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

Thieno2,3-fbenzothiol-4-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Thieno2,3-fbenzothiol-4-yl acetate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of thieno2,3-fbenzothiol-4-yl acetate involves its interaction with various molecular targets. In biological systems, the compound can inhibit the activity of certain enzymes, leading to antimicrobial or anticancer effects. The exact pathways and molecular targets depend on the specific application and the derivatives of the compound being studied .

Vergleich Mit ähnlichen Verbindungen

Thieno2,3-fbenzothiol-4-yl acetate is unique due to its specific structural features and reactivity. Similar compounds include:

Eigenschaften

CAS-Nummer

31937-00-5

Molekularformel

C12H8O2S2

Molekulargewicht

248.3 g/mol

IUPAC-Name

thieno[2,3-f][1]benzothiol-4-yl acetate

InChI

InChI=1S/C12H8O2S2/c1-7(13)14-11-9-3-5-15-10(9)6-8-2-4-16-12(8)11/h2-6H,1H3

InChI-Schlüssel

DGANHODTSBSIED-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)OC1=C2C(=CC3=C1C=CS3)C=CS2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.